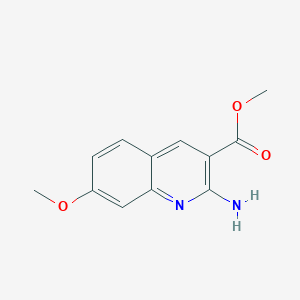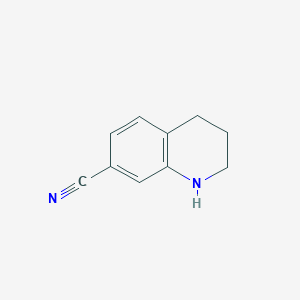
1,2,3,4-Tetrahydroquinoline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroquinoline-7-carbonitrile is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-7-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. This reaction typically occurs under reflux conditions and yields the desired tetrahydroquinoline derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in large-scale production.
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Amino-tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
1,2,3,4-Tetrahydroquinoline-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases and cancer due to its ability to interact with specific molecular targets.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
作用機序
The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma, which plays a role in the regulation of immune responses and inflammation . The compound’s ability to inhibit this receptor makes it a potential therapeutic agent for autoimmune diseases and certain cancers.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but lacks the nitrile group.
Quinoline: An oxidized form of tetrahydroquinoline with a fully aromatic structure.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Uniqueness: 1,2,3,4-Tetrahydroquinoline-7-carbonitrile is unique due to the presence of the nitrile group at the 7th position, which enhances its chemical reactivity and potential for diverse applications. This structural feature distinguishes it from other tetrahydroquinoline derivatives and contributes to its specific biological activities and synthetic utility .
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroquinoline-7-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6,12H,1-2,5H2 |
InChIキー |
YJXRKDMZIHVQDF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C(C=C2)C#N)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


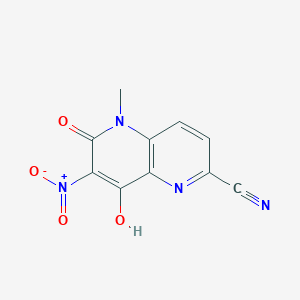

![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
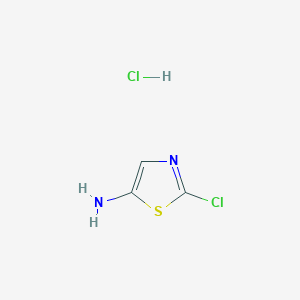
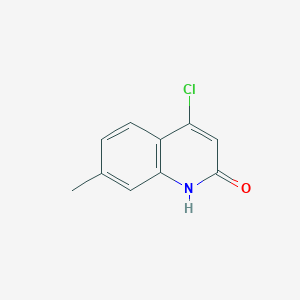
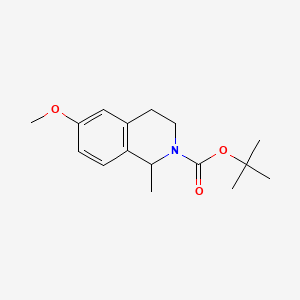

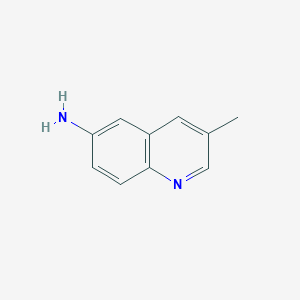

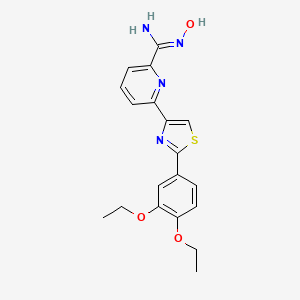
![3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)

